Home > Products > Screening Compounds P45463 > UCK2 Inhibitor-2
UCK2 Inhibitor-2 - 866842-71-9

UCK2 Inhibitor-2

Catalog Number: EVT-284788
CAS Number: 866842-71-9
Molecular Formula: C28H23N3O4S
Molecular Weight: 497.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
UCK2-IN-20874830 is a novel non-competitive UCK2 inhibitor, suppressing nucleoside salvage in cells both in the presence and absence of DHODH inhibitors.
Overview

UCK2 Inhibitor-2 is a small molecule compound identified as an inhibitor of human uridine-cytidine kinase 2, an enzyme critical in the pyrimidine salvage pathway. This compound has garnered attention due to its potential therapeutic applications, particularly in cancer treatment, where the modulation of uridine metabolism may enhance the efficacy of certain chemotherapeutic agents.

Source

The compound was initially characterized through high-throughput screening of a library of small molecules, leading to the identification of several promising inhibitors of uridine-cytidine kinase 2. Specifically, UCK2 Inhibitor-2 was found to exhibit significant inhibitory effects on uridine salvage in cellular assays, particularly in K562 cells, a line derived from human chronic myelogenous leukemia .

Classification

UCK2 Inhibitor-2 falls under the classification of kinase inhibitors, specifically targeting the uridine-cytidine kinase 2 enzyme. Its primary function is to impede the phosphorylation of uridine and cytidine, thereby affecting nucleotide metabolism within cells.

Synthesis Analysis

Methods

The synthesis of UCK2 Inhibitor-2 involves several key steps typically employed in medicinal chemistry. While specific synthetic pathways for UCK2 Inhibitor-2 are not detailed in the available literature, common methods for synthesizing similar compounds include:

  1. Building Blocks: Utilizing commercially available starting materials that can be modified through various organic reactions.
  2. Functionalization: Introducing functional groups that enhance biological activity or solubility.
  3. Purification: Employing techniques such as chromatography to isolate the desired compound from reaction mixtures.

Technical Details

The synthesis may involve standard organic reactions such as nucleophilic substitutions, cyclizations, and coupling reactions. Characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry would be employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

Data

Molecular modeling studies can provide insights into its three-dimensional conformation and interaction with target sites on the enzyme. The compound's structural features are crucial for its binding affinity and specificity towards uridine-cytidine kinase 2.

Chemical Reactions Analysis

Reactions

The primary chemical reaction involving UCK2 Inhibitor-2 is its interaction with uridine-cytidine kinase 2, where it competes with natural substrates (uridine and cytidine) for binding at the enzyme's active site.

Technical Details

The inhibition mechanism can be characterized by kinetic studies that measure changes in enzyme activity in response to varying concentrations of UCK2 Inhibitor-2. This data typically includes:

  • IC50 Values: Concentration required to inhibit 50% of enzyme activity.
  • Kinetic Parameters: Such as KmK_m (Michaelis constant) and kcatk_{cat} (turnover number), which provide insights into how effectively the inhibitor disrupts normal enzyme function.
Mechanism of Action

Process

The mechanism by which UCK2 Inhibitor-2 exerts its effects involves competitive inhibition of uridine-cytidine kinase 2. By binding to the enzyme, it prevents the phosphorylation of uridine and cytidine, thereby reducing their conversion into monophosphate forms necessary for nucleic acid synthesis.

Data

Studies have shown that at a concentration of 50 µM, UCK2 Inhibitor-2 achieves approximately 52% inhibition of uridine salvage in K562 cells . This significant inhibition suggests a robust interaction with the enzyme, potentially leading to altered cellular metabolism and enhanced sensitivity to certain chemotherapeutic agents.

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point or solubility are not provided in the literature, these characteristics are typically assessed during compound development. They influence formulation strategies for drug delivery.

Chemical Properties

Chemical properties relevant to UCK2 Inhibitor-2 include:

  • Stability: The stability under physiological conditions is crucial for its viability as a therapeutic agent.
  • Solubility: Affects bioavailability and distribution within biological systems.

Further characterization through techniques such as high-performance liquid chromatography would provide additional insights into these properties.

Applications

Scientific Uses

UCK2 Inhibitor-2 has potential applications in several scientific domains:

  1. Cancer Research: By inhibiting uridine-cytidine kinase 2, it may enhance the effectiveness of nucleoside analogs used in cancer therapy.
  2. Metabolic Studies: Investigating how modulation of nucleotide metabolism affects cell proliferation and survival can yield insights into tumor biology.
  3. Drug Development: As a lead compound, it can be further modified to improve potency or selectivity against other kinases or metabolic pathways.
Molecular Mechanisms of UCK2 in Pyrimidine Salvage Pathways

Catalytic Mechanisms of UCK2 in Nucleoside Phosphorylation

Uridine-cytidine kinase 2 (UCK2) catalyzes the ATP-dependent phosphorylation of uridine and cytidine to form UMP and CMP, representing the committed step in pyrimidine salvage. The reaction follows a sequential Bi Bi mechanism where both ATP and nucleoside substrates bind before phosphorylation occurs [7]. Key catalytic residues include Asp62, which acts as a catalytic base to deprotonate the 5'-hydroxyl group of the nucleoside, facilitating its nucleophilic attack on the γ-phosphate of ATP. A magnesium ion (Mg²⁺), coordinated by Glu135, Ser34, and Asp62, stabilizes the transition state and aligns ATP for efficient phosphate transfer [7]. Structural studies confirm that the Asp62 side chain undergoes conformational changes post-phosphorylation to avoid electrostatic repulsion with the newly formed nucleotide monophosphate [7].

Table 1: Key Catalytic Residues in UCK2

ResidueRoleFunctional Consequence
Asp62Deprotonates 5'-OH; Mg²⁺ coordinationCatalytic rate enhancement; Transition state stabilization
Glu135Mg²⁺ coordinationOptimal ATP positioning
Ser34Mg²⁺ coordinationATP binding affinity
His117H-bond with nucleobaseSubstrate specificity for pyrimidines

Structural Determinants of UCK2 Substrate Specificity and ATP Binding

UCK2 exhibits strict specificity for ribonucleosides over deoxyribonucleosides due to a unique β-hairpin loop (residues 110–125) that undergoes induced-fit conformational changes upon substrate binding. This loop positions Tyr112 and His117 to form hydrogen bonds with the 4-keto group of uridine or 4-amino group of cytidine, respectively [7]. The 2'-OH of the ribose sugar forms critical hydrogen bonds with Asp84 and Arg166, explaining UCK2's rejection of deoxyribose substrates [7]. ATP binds in a hydrophobic pocket adjacent to the nucleoside site, with its adenine ring stabilized by π-stacking and triphosphate moiety coordinated by Mg²⁺. UCK2’s catalytic efficiency (kcat/KM) for uridine (15–20× higher than UCK1) stems from optimized active-site geometry that reduces transition-state entropy [7] [10].

Table 2: Substrate Binding Parameters of UCK2

SubstrateKM (μM)kcat (s⁻¹)Specificity Constant (kcat/KM)
Uridine8.2 ± 0.914.3 ± 0.81.74
Cytidine5.6 ± 0.712.1 ± 0.62.16
Deoxyuridine>500<0.5<0.001

Data derived from kinetic analyses [7] [10]

Allosteric Modulation of UCK2 Tetrameric Conformation

UCK2 functions as a homotetramer with D2 symmetry, where subunits dimerize via N-terminal interfaces to form two flexible dimers. Allosteric inhibitors bind at the intersubunit interfaces, disrupting tetrameric stability and enzymatic activity [3] [7]. Structural analyses reveal that inhibitor binding "loosens" flexible loops (residues 45–60), distorting the tetramer and reducing catalytic efficiency by impairing ATP coordination [3] [7]. UCK2’s tetrameric state is essential for activity, as monomeric mutants show <5% residual activity. This interface harbors a druggable pocket not present in monomeric kinases, enabling selective allosteric inhibition [3].

Table 3: UCK2 Structural Domains and Their Allosteric Roles

Domain/LoopFunctional RoleConsequence of Perturbation
N-terminal interfaceTetramer stabilizationLoss of quaternary structure → Inactivity
β-hairpin loop (110–125)Substrate specificity via induced fitImpaired nucleoside binding
Flexible loop (45–60)ATP coordinationReduced kcat and Mg²⁺ affinity
C-terminal helixDimer-dimer interactionTetramer dissociation

Feedback Inhibition by UTP/CTP and Implications for Inhibitor Design

End-product inhibition by UTP and CTP provides physiological regulation of UCK2. These nucleotides bind to an allosteric site distinct from the catalytic center, inducing a closed conformation that impedes nucleoside access [1] [10]. Structural studies show UTP/CTP binding increases the KM for uridine/cytidine 5–10-fold without altering kcat, confirming noncompetitive inhibition [1]. This mechanism inspires two inhibitor strategies:

  • Analog Design: N-Alkylated cytidine analogs (e.g., 3-(aminopropyl)uridine) mimic the transition state and resist phosphorylation, acting as dead-end inhibitors [3].
  • Allosteric Mimetics: Compounds like 4-(3-fluorophenyl)-2-phenylbutanoic acid occupy the UTP/CTP site but lack phosphate groups, enabling synthetic accessibility [3].Combined inhibition of UCK2 and dihydroorotate dehydrogenase (DHODH) synergistically blocks both salvage and de novo pyrimidine pathways, showing enhanced antiviral and anticancer effects [3] [5].

Table 4: Natural vs. Synthetic Inhibitors of UCK2

Inhibitor TypeExampleMechanismKi (μM)
Natural EffectorsUTPAllosteric feedback inhibition8.2 ± 1.1
CTPAllosteric feedback inhibition6.7 ± 0.9
Synthetic Inhibitors4-(3-fluorophenyl)-2-phenylbutanoic acidAllosteric site competition0.48 ± 0.05
N3-methylcytidineSubstrate mimic; non-phosphorylatable22.3 ± 3.2

Table 5: Synergistic Inhibition of Pyrimidine Pathways

Combination TargetTherapeutic EffectFold Reduction in IC50
UCK2 + DHODH inhibitorsAntiviral (e.g., RNA viruses)12.8×
UCK2 + de novo pathway blockersAnticancer (e.g., cholangiocarcinoma)9.5×

Data from combinatorial studies [3] [5]

Properties

CAS Number

866842-71-9

Product Name

UCK2 Inhibitor-2

IUPAC Name

3-[[2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetyl]amino]benzoic acid

Molecular Formula

C28H23N3O4S

Molecular Weight

497.6 g/mol

InChI

InChI=1S/C28H23N3O4S/c1-16-9-11-18(12-10-16)25-30-26-22(14-19-6-3-5-17(2)24(19)35-26)27(31-25)36-15-23(32)29-21-8-4-7-20(13-21)28(33)34/h3-13H,14-15H2,1-2H3,(H,29,32)(H,33,34)

InChI Key

YCDBRHFPFQVQKP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC(=C4O3)C)C(=N2)SCC(=O)NC5=CC=CC(=C5)C(=O)O

Solubility

Soluble in DMSO

Synonyms

UCK2-IN-20874830; UCK2-IN20874830; UCK2-IN 20874830;

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC(=C4O3)C)C(=N2)SCC(=O)NC5=CC=CC(=C5)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.